Bicyclic nona-gugyly

Descripción

Bicyclo[3.2.2]non-6-ene (CAS: 7124-86-9) is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.2075 g/mol . Its structure comprises a fused bicyclic system with bridgehead double bonds, classified under the IUPAC nomenclature as a bicyclo[3.2.2] framework. Its 3D conformation and strain energy differentiate it from other bicyclic systems, such as norbornene derivatives or cubane analogs .

Propiedades

Número CAS |

106372-74-1 |

|---|---|

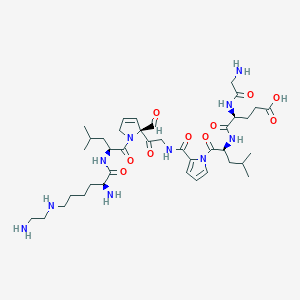

Fórmula molecular |

C39H62N10O10 |

Peso molecular |

831 g/mol |

Nombre IUPAC |

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[2-[[2-[(5S)-1-[(2S)-2-[[(2S)-2-amino-6-(2-aminoethylamino)hexanoyl]amino]-4-methylpentanoyl]-5-formyl-2H-pyrrol-5-yl]-2-oxoethyl]carbamoyl]pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C39H62N10O10/c1-24(2)19-28(47-35(56)27(11-12-33(53)54)45-32(52)21-41)37(58)48-17-7-10-30(48)36(57)44-22-31(51)39(23-50)13-8-18-49(39)38(59)29(20-25(3)4)46-34(55)26(42)9-5-6-15-43-16-14-40/h7-8,10,13,17,23-29,43H,5-6,9,11-12,14-16,18-22,40-42H2,1-4H3,(H,44,57)(H,45,52)(H,46,55)(H,47,56)(H,53,54)/t26-,27-,28-,29-,39-/m0/s1 |

Clave InChI |

GVAIGECYQGPQCB-KENYIHBBSA-N |

SMILES |

CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N1CC=C[C@]1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)NC(=O)[C@H](CCCCNCCN)N |

SMILES canónico |

CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |

Sinónimos |

icyclic nona-GUGYLY cyclo(Glu-Leu-Pro-Gly-Lys-Leu-Pro-Gly)cyclo(1gamma - 5epsilon)Gly cyclo(glutamyl-leucyl-prolyl-glycyl-lysyl-leucyl-prolyl-glycyl)cyclo(1-gamma-5-epsilon)glycine |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Mechanistic Insights

In situ NMR studies revealed critical intermediates:

-

Spirolactol (7) : Observed at δ 5.76 ppm (¹H) and 200.0 ppm (¹³C) prior to cyclization.

-

Epoxyketone (B) : Isolated in 18% yield during early reaction stages; resubmission to conditions yielded 77% bicyclic product .

-

Microwave-assisted protocols accelerated reaction rates without compromising stereochemical outcomes .

Comparative Reaction Strategies

Bicyclic systems like pyrazolo[3,4-b]pyridines are synthesized via four-component bicyclization strategies, demonstrating broader applicability of bicyclic frameworks:

-

Substrates : Arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones.

-

Conditions : Microwave irradiation, DMF solvent, 100–120°C.

-

Outcomes : 37 examples of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines with exocyclic double-bond stereocontrol .

Example Reaction Pathway:

-

Knoevenagel condensation.

-

Michael addition.

-

Double cyclization.

Tabulated Research Findings

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Properties of Bicyclo[3.2.2]non-6-ene and Analogs

Structural Comparisons

- Ring Strain and Reactivity: Bicyclo[3.2.2]non-6-ene exhibits moderate ring strain compared to smaller systems like bicyclo[2.2.1]heptane (norbornane), which has higher strain due to tighter bridgehead angles. This difference impacts their reactivity in Diels-Alder or ring-opening reactions . For example, bicyclo[2.2.1]hepta-2,5-diene forms stronger complexes with silver nitrate (equilibrium constant K = 1.8 × 10³) than bicyclo[3.2.2]non-6-ene due to greater strain .

- Functionalization: Unlike bioactive bicyclic coumarin sulfamates (e.g., compound 29 in ), which feature sulfamoyl groups for enzyme inhibition, Bicyclo[3.2.2]non-6-ene lacks polar substituents, limiting its direct pharmacological use .

Functional Comparisons

- Antibacterial Activity: Bicyclic fatty acids from tunicates (e.g., compound 2 in ) show potent activity against Staphylococcus aureus (MIC = 2 µg/mL) due to their amphipathic structure. In contrast, Bicyclo[3.2.2]non-6-ene’s nonpolar framework lacks such bioactivity .

- Enzyme Inhibition: Bicyclic coumarin sulfamates (e.g., compound 29) inhibit steroid sulfatase (STS) by mimicking the irreversible inhibitor Irosustat, forming hydrogen bonds with residue G100 (bond length ~3.2 Å) . Bicyclo[3.2.2]non-6-ene cannot engage in similar interactions.

- Material Science: Bicyclo[2.2.2]octane derivatives are proposed as high-temperature stabilizers for polymers, outperforming traditional phthalates. Bicyclo[3.2.2]non-6-ene’s stability under thermal stress remains underexplored but is hypothesized to be inferior to [2.2.2] systems due to less symmetric strain distribution .

Mechanistic and Selectivity Insights

- Selectivity in Protein Degradation: Lactam-based bicyclic structures in PROTACs (e.g., AN1/AN2) selectively degrade mutant huntingtin (mHTT) by binding its polyglutamine region, a mechanism absent in Bicyclo[3.2.2]non-6-ene due to its lack of hydrogen-bonding motifs .

- Inhibitor Design :

Replacing bicyclic rings with pyrazole (e.g., compound 16 in ) reduces LEDGF/p75-IN inhibition potency (IC₅₀ = 7 µM vs. 2 µM for bicyclic analogs), highlighting the importance of ring rigidity in target binding .

Q & A

Q. Q1. What experimental methods are recommended for synthesizing bicyclic nona-gugyly compounds, and how can purity be validated?

Synthesis typically involves phage display techniques combined with chemical cyclization. For example, phage libraries can screen peptide sequences with high affinity for target proteins, followed by solid-phase peptide synthesis (SPPS) to introduce non-natural amino acids or cyclization motifs . Purity validation requires reversed-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and assess purity (>95%). For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D COSY, NOESY) is critical to confirm bicyclic topology and rule out linear byproducts .

Q. Q2. How should researchers design activity assays to evaluate bicyclic nona-gugyly compounds?

Use fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to measure binding affinity (e.g., IC₅₀). For enzymatic targets like Sortase A, fluorogenic substrates (e.g., DABCYL/EDANS-labeled peptides) enable real-time monitoring of inhibition kinetics . Include positive controls (e.g., known inhibitors) and negative controls (e.g., scrambled peptide sequences) to validate assay specificity. Triplicate measurements are essential to account for plate-to-plate variability .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between in vitro activity and in vivo efficacy of bicyclic nona-gugyly compounds?

Discrepancies often arise from compound degradation in biological matrices or off-target interactions. To address this:

- Perform stability assays in bacterial supernatants or serum to assess degradation rates .

- Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to confirm target engagement in complex media.

- Validate in vivo activity using adherence assays (e.g., S. aureus adhesion to fibronectin) and correlate with in vitro IC₅₀ values .

Q. Q4. What strategies optimize the selectivity of bicyclic nona-gugyly compounds for therapeutic targets?

- Structural diversification : Vary ring size (e.g., 7–12 residues) and linker chemistry to alter conformational flexibility .

- High-throughput screening (HTS) : Use phage-displayed libraries with counter-selection against homologous proteins (e.g., Sortase B for Sortase A inhibitors) to eliminate cross-reactive sequences .

- Computational docking : Molecular dynamics simulations can predict binding poses and guide mutagenesis studies to refine selectivity .

Q. Q5. How should researchers statistically analyze data from bicyclic nona-gugyly experiments to ensure reproducibility?

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ across peptide variants).

- Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate inhibition constants.

- Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize biological significance. Adhere to NIH preclinical guidelines for transparency in experimental replication .

Methodological Challenges

Q6. What criteria define a rigorous research question for studying bicyclic nona-gugyly mechanisms?

Apply the FINER framework :

- Feasible : Ensure resources exist for synthesizing and characterizing compounds (e.g., LC-MS access).

- Novel : Address gaps, such as unknown structure-activity relationships in nona-gugyly scaffolds.

- Ethical : Comply with biosafety protocols for handling bacterial strains in adhesion assays .

- Relevant : Align with broader goals, like combating antibiotic resistance via Sortase A inhibition .

Q. Q7. How can researchers ensure data transparency and reproducibility in bicyclic nona-gugyly studies?

- Deposit raw data (e.g., HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo).

- Provide step-by-step protocols in supplementary materials, including buffer compositions and instrument settings .

- Use version-controlled electronic lab notebooks (ELNs) to track experimental iterations .

Data Interpretation

Q. Q. Q8. How to interpret unexpected results, such as lack of in vivo activity despite high in vitro potency?

- Test compound stability in biological matrices (e.g., bacterial supernatants) via LC-MS .

- Evaluate membrane permeability using parallel artificial membrane permeability assays (PAMPA).

- Investigate off-target effects via proteome-wide affinity profiling (e.g., phage display against whole-cell lysates) .

Q. Q9. What metrics validate the structural integrity of bicyclic nona-gugyly compounds post-synthesis?

- Circular dichroism (CD) : Compare spectra to computational predictions for secondary structure.

- Hydrogen-deuterium exchange (HDX) MS : Map solvent accessibility to confirm cyclization.

- X-ray crystallography : Resolve atomic-level details of bicyclic topology, if feasible .

Future Directions

Q. Q10. What emerging methodologies could advance bicyclic nona-gugyly research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.